Ethyl 4-azaspiro[2.5]octane-7-carboxylate
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Overview
Description
Ethyl 4-azaspiro[25]octane-7-carboxylate is a heterocyclic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-azaspiro[2.5]octane-7-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-oxopiperidine-1-carboxylate with malononitrile in the presence of a base. This reaction typically occurs in an alcohol solvent and requires a mediator such as sodium bromide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-azaspiro[2.5]octane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 4-azaspiro[2.5]octane-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of ethyl 4-azaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-azaspiro[2.5]octane-7-carboxylate can be compared with similar compounds such as:
tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate: This compound has a similar spiro structure but differs in its functional groups and reactivity.
2-azaspiro[3.4]octane: This compound has a different ring structure, leading to variations in its chemical properties and applications.
This compound stands out due to its unique combination of structural features and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl 4-azaspiro[2.5]octane-7-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)8-3-6-11-10(7-8)4-5-10/h8,11H,2-7H2,1H3 |
InChI Key |
JKGCLMLXHVBECY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCNC2(C1)CC2 |
Origin of Product |
United States |
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